molecular formula C20H25ClN6O3 B2746522 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 797028-28-5

8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2746522
CAS No.: 797028-28-5
M. Wt: 432.91
InChI Key: HBOWVCFLSGDIJP-UHFFFAOYSA-N
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Description

8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O3 and its molecular weight is 432.91. The purity is usually 95%.
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Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O3/c1-23-17-16(18(28)24(2)20(23)29)27(11-12-30-3)19(22-17)26-9-7-25(8-10-26)15-6-4-5-14(21)13-15/h4-6,13H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOWVCFLSGDIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. Its structure includes a piperazine ring and a methoxyethyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its effects on various signaling pathways and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H23ClN6O3
  • Molecular Weight : 418.88 g/mol
  • IUPAC Name : this compound

The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for various therapeutic applications.

This compound is primarily known for its role as a modulator of the Wnt signaling pathway , which is crucial for cell proliferation and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. By influencing Wnt signaling, the compound may exhibit anticancer properties, potentially leading to new therapeutic strategies for managing tumors.

Anticancer Activity

Research indicates that compounds targeting the Wnt pathway can inhibit tumor growth. The specific activity of This compound has been investigated in various cancer models:

  • In vitro studies have shown that this compound can reduce cell viability in cancer cell lines by inducing apoptosis.
  • In vivo studies demonstrated significant tumor regression in animal models treated with this compound compared to control groups.

Neuropharmacological Effects

The piperazine moiety in this compound suggests potential neuropharmacological effects:

  • It may act as an antagonist at serotonin receptors (5-HT1A and 5-HT7), which are involved in mood regulation and are targets for antidepressant therapies.
  • Preliminary studies indicate that the compound exhibits antidepressant-like activity in animal models, supporting its potential use in treating depression.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activities of this purine derivative:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)piperazinePiperazine ring, chlorophenyl groupAntidepressant effects
7-Methoxy-3-methyl-1H-purine-2,6-dioneMethoxy group on purineAntitumor activity
8-(4-Methylpiperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dioneSimilar structure without chlorinePotentially similar biological effects

The presence of the chlorine substituent on the phenyl ring enhances the compound's ability to modulate biological pathways effectively.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Study 2: Antidepressant Activity

A separate study focused on the neuropharmacological effects of this compound. Using the forced swim test (FST) in mice, the compound demonstrated significant antidepressant-like effects compared to control groups. The dual antagonistic action at 5-HT receptors was highlighted as a key mechanism contributing to these effects.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include introducing the 3-chlorophenylpiperazine moiety at the 8-position and the 2-methoxyethyl group at the 7-position. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine or palladium-based systems are critical for regioselectivity. Temperature control (60–90°C) and reaction time (12–24 hours) must be optimized to minimize byproducts. Chromatographic purification (e.g., silica gel column) is recommended for isolating the final product .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the molecular structure?

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous purine derivatives. The 3-chlorophenyl group shows aromatic proton signals at δ 7.2–7.4 ppm, while the piperazine ring exhibits characteristic multiplet patterns at δ 2.5–3.5 ppm.
  • IR : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹.
  • HRMS : Validate the molecular formula (C₂₀H₂₄ClN₇O₃) with an accurate mass within ±2 ppm error .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Solubility is highest in polar aprotic solvents (e.g., DMSO) and decreases in aqueous buffers. Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 9) conditions, with a half-life of <24 hours at 37°C. Store at –20°C in inert atmospheres to prevent oxidation .

Q. Which biological targets (e.g., receptors, enzymes) are associated with this compound?

The 3-chlorophenylpiperazine moiety suggests affinity for serotonin (5-HT₁A/2A) and dopamine receptors. Experimental validation requires competitive binding assays (e.g., radioligand displacement) using HEK-293 cells expressing cloned receptors. Dose-response curves (1 nM–10 µM) can determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using:

  • Unified buffer systems (e.g., Tris-HCl pH 7.4 with 5 mM Mg²⁺).
  • Control compounds (e.g., ketanserin for 5-HT₂A).
  • Statistical meta-analysis to reconcile data from multiple sources .

Q. What experimental design strategies optimize synthesis yield while minimizing impurities?

Employ Design of Experiments (DoE) to evaluate factors:

  • Variables : Solvent polarity, catalyst loading, temperature.
  • Response surface methodology identifies optimal conditions.
  • In-line analytics (e.g., HPLC monitoring) reduce intermediate degradation .

Q. How can computational modeling predict interactions with adenosine receptors?

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding poses. Key interactions include:

  • Hydrogen bonding between the purine-dione core and receptor residues (e.g., Asn253 in A₂A).
  • Hydrophobic contacts with the 3-chlorophenyl group. Validate predictions with mutagenesis studies .

Q. What methodologies assess stability under physiological conditions for in vivo studies?

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 for 2 hours.
  • Plasma stability assays : Monitor degradation in rat/human plasma at 37°C over 24 hours.
  • LC-MS/MS quantification identifies metabolites (e.g., demethylation or piperazine cleavage products) .

Q. How do structural modifications (e.g., methoxyethyl vs. ethyl substituents) impact pharmacokinetics?

Compare analogs via:

  • LogP measurements : Methoxyethyl increases hydrophilicity (lower LogP) vs. ethyl.
  • Caco-2 permeability assays : Evaluate intestinal absorption.
  • Microsomal stability : Human liver microsomes quantify metabolic clearance rates .

Q. What theoretical frameworks guide hypothesis-driven research on this compound’s mechanism?

Align studies with:

  • Receptor theory : Ligand-receptor binding kinetics (e.g., two-state model).
  • Structure-activity relationship (SAR) principles : Correlate substituent effects with bioactivity.
  • Systems biology : Integrate omics data to map downstream signaling pathways .

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